ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896288-74-7
VCID: VC7316794
InChI: InChI=1S/C18H19NO5S2/c1-3-24-18(21)15-13-8-5-9-14(13)25-17(15)19-16(20)11-6-4-7-12(10-11)26(2,22)23/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
SMILES: CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Molecular Formula: C18H19NO5S2
Molecular Weight: 393.47

ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.: 896288-74-7

Cat. No.: VC7316794

Molecular Formula: C18H19NO5S2

Molecular Weight: 393.47

* For research use only. Not for human or veterinary use.

ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - 896288-74-7

Specification

CAS No. 896288-74-7
Molecular Formula C18H19NO5S2
Molecular Weight 393.47
IUPAC Name ethyl 2-[(3-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C18H19NO5S2/c1-3-24-18(21)15-13-8-5-9-14(13)25-17(15)19-16(20)11-6-4-7-12(10-11)26(2,22)23/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,19,20)
Standard InChI Key QMAURHXAOZUMGP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C

Introduction

Synthesis

The synthesis of ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate likely involves the following steps:

  • Preparation of Cyclopenta[b]thiophene Derivative:

    • Starting from a thiophene precursor, cyclization reactions can form the bicyclic core.

  • Introduction of Benzamide Group:

    • A nucleophilic substitution reaction between an amine-functionalized benzamide and an activated intermediate (e.g., an acid chloride or ester derivative of thiophene).

  • Methylsulfonylation:

    • The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base.

  • Esterification:

    • Conversion of the carboxylic acid group to its ethyl ester via Fischer esterification or transesterification methods.

Applications

  • Pharmaceutical Potential:

    • Compounds with similar structures have been investigated for anti-inflammatory, antimicrobial, and anticancer properties due to their ability to interact with biological targets like enzymes or DNA .

    • The amide bond and sulfonyl group may enhance binding affinity to specific receptors.

  • Material Science:

    • Thiophene derivatives are known for their electronic properties, such as conductivity and photoluminescence, making this compound a candidate for organic semiconductors or optoelectronic materials.

  • Biological Activity Screening:

    • Molecular docking studies can evaluate its interaction with enzymes like lipoxygenases or kinases for drug discovery efforts .

Research Findings

PropertyValue/Observation
Molecular Weight397.48 g/mol
Hydrogen BondingIntramolecular N-H⋯O=C interactions stabilize conformation
SolubilityLikely soluble in polar organic solvents due to the sulfonyl and amide groups
Biological Activity (Predicted)Potential inhibitor of enzymes like 5-lipoxygenase; further studies are required

Experimental Techniques for Characterization

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and carbon (13^{13}C) NMR spectra can confirm structural details such as functional groups and connectivity.

  • Mass Spectrometry (MS):

    • High-resolution MS would provide molecular ion peaks confirming the molecular weight .

  • X-ray Crystallography:

    • Determines precise 3D geometry, including dihedral angles and hydrogen bonding networks .

  • Infrared Spectroscopy (IR):

    • Identifies characteristic functional groups like C=O (amide/ester), S=O (sulfonyl), and aromatic C-H stretches.

Challenges and Future Directions

  • Synthetic Challenges:

    • Achieving regioselectivity during cyclization and substitution reactions.

    • Controlling side reactions during sulfonation or amidation steps.

  • Biological Studies:

    • Comprehensive in vitro and in vivo studies are required to validate its pharmaceutical potential.

    • Toxicological profiling is necessary before clinical applications.

  • Material Applications:

    • Investigating its electronic properties for use in organic electronics or photovoltaic devices.

This compound represents a promising scaffold for further exploration in both medicinal chemistry and materials science due to its unique structural features and functional versatility.

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